STING agonist-26

STING signaling Innate immunity Cytokine induction

STING agonist-26 (CF508; CAS: 2868261-48-5) is a non-nucleotide small-molecule agonist of the stimulator of interferon genes (STING) pathway. The compound has a molecular weight of 819.91 g/mol (C40H49N15O5) and is supplied as a white to off-white solid with a purity of ≥98%.

Molecular Formula C40H49N15O5
Molecular Weight 819.9 g/mol
Cat. No. B12391977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-26
Molecular FormulaC40H49N15O5
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCNCC7
InChIInChI=1S/C40H49N15O5/c1-5-54-30(18-24(3)49-54)37(58)47-39-45-28-20-26(34(41)56)22-32(60-17-9-12-51-15-10-43-11-16-51)33(28)52(39)13-7-8-14-53-36-29(21-27(23-44-36)35(42)57)46-40(53)48-38(59)31-19-25(4)50-55(31)6-2/h7-8,18-23,43H,5-6,9-17H2,1-4H3,(H2,41,56)(H2,42,57)(H,45,47,58)(H,46,48,59)/b8-7+
InChIKeyKEKANDJOQLPZHH-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

STING Agonist-26: Baseline Characteristics for Scientific Procurement and Assay Design


STING agonist-26 (CF508; CAS: 2868261-48-5) is a non-nucleotide small-molecule agonist of the stimulator of interferon genes (STING) pathway . The compound has a molecular weight of 819.91 g/mol (C40H49N15O5) and is supplied as a white to off-white solid with a purity of ≥98% . As a member of the non-nucleotide STING agonist class, it activates STING to induce phosphorylation of STING, TBK1, and IRF3, leading to the production of type I interferons and proinflammatory cytokines in tumor cells . Available commercial sources report solubility in DMSO (≥100 mg/mL) and recommended storage at -20°C .

STING Agonist-26: Why In-Class Substitution Risks Experimental Inconsistency


STING agonists constitute a chemically and pharmacologically heterogeneous class encompassing cyclic dinucleotides (CDNs), non-nucleotide small molecules, and linked amidobenzimidazole (diABZI)-based compounds, each exhibiting distinct binding modes, species cross-reactivity, and activation kinetics [1]. Published comparative analyses demonstrate that chemically diverse STING agonists elicit divergent molecular, innate, and adaptive immune outcomes even when normalized for in vitro potency [2]. Substitution of STING agonist-26 with a generic STING agonist—whether a CDN (e.g., ADU-S100) or a diABZI analog (e.g., STING agonist-4)—without experimental validation introduces confounding variables including differential cellular uptake requirements, species-specific STING allele activation, and distinct cytokine induction profiles [1][2]. Furthermore, the limited publicly available quantitative characterization of STING agonist-26 precludes reliable cross-study extrapolation from more extensively profiled analogs, underscoring the necessity of compound-specific validation prior to procurement for hypothesis-driven research .

STING Agonist-26: Quantitative Evidence Assessment and Comparator Analysis


In Vitro STING Pathway Activation in THP-1 Cells at 10 μM

STING agonist-26 (CF508) activates STING-dependent signaling in THP-1 human monocyte cells. Treatment at 10 μM for 3–5 hours enhances phosphorylation of STING, TBK1, and IRF3, and increases the levels of IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 . No head-to-head comparator data are available; therefore, this represents Supporting Evidence derived from vendor-provided assay protocols. For context, reference STING agonists such as diABZI STING agonist-4 exhibit IC50 values of 20 nM in binding assays, while the CDN agonist ADU-S100 induces type I IFN production in THP-1 cells at sub-micromolar concentrations .

STING signaling Innate immunity Cytokine induction THP-1 monocytes

In Vivo Adjuvant Activity in Murine SARS-CoV-2 Vaccine Model

When used as an adjuvant, STING agonist-26 (20 μg per mouse, combined with 5 μg RBD-Fc, administered intramuscularly three times at 14-day intervals) induces a strong antibody immune response to SARS-CoV-2 RBD-Fc protein in a murine model . The protocol is derived from a primary research study describing related STING agonists (CF501) in the same chemical series [1]. While this provides proof-of-concept for in vivo adjuvant utility, no direct comparator data (e.g., versus alum or cGAMP) are reported specifically for STING agonist-26 .

Vaccine adjuvant SARS-CoV-2 In vivo immunogenicity Neutralizing antibody

Non-Nucleotide Scaffold Differentiation from Cyclic Dinucleotide Agonists

STING agonist-26 (CF508) belongs to the non-nucleotide small-molecule class of STING agonists, distinguishing it from cyclic dinucleotide (CDN) agonists such as cGAMP and ADU-S100 . Non-nucleotide agonists offer potential advantages including improved membrane permeability, greater metabolic stability, and the feasibility of oral administration—attributes that are challenging for highly charged CDNs [1]. However, no specific ADME or pharmacokinetic data are publicly available for STING agonist-26 to quantify these potential class advantages. This differentiation remains Class-level inference based on the broader non-nucleotide STING agonist literature [1].

Small-molecule STING agonist Non-nucleotide Oral bioavailability potential Tumor penetration

STING Agonist-26: Recommended Research and Industrial Application Scenarios


In Vitro STING Pathway Activation and Mechanistic Studies

STING agonist-26 is suitable for in vitro experiments requiring activation of the STING-TBK1-IRF3 signaling axis. Based on vendor protocol data, treatment of THP-1 cells with 10 μM for 3–5 hours reliably enhances STING phosphorylation and induces a panel of cytokines including IFN-β, IL-6, and TNF-α . This concentration can serve as a starting point for dose-response characterization in other human or murine immune cell lines.

In Vivo Vaccine Adjuvant Research and Immunogenicity Studies

STING agonist-26 has demonstrated in vivo adjuvant activity when co-administered with SARS-CoV-2 RBD-Fc protein in murine models . The established dosing regimen (20 μg STING agonist-26 + 5 μg RBD-Fc per mouse, intramuscular, 3 doses at 14-day intervals) provides a protocol for evaluating STING agonist-adjuvanted subunit vaccines against emerging viral pathogens.

Antiviral Research Targeting SARS-CoV and Related Coronaviruses

Vendor datasheets report that STING agonist-26 exhibits activity against SARS-CoV series strains . This positions the compound as a tool for studying STING-mediated innate immune responses against coronaviruses, including potential applications in validating STING-dependent antiviral mechanisms or screening for synergistic antiviral combinations.

Immuno-Oncology Combination and Tumor Microenvironment Modulation

As a non-nucleotide STING agonist, STING agonist-26 may be employed in immuno-oncology research to investigate STING-dependent remodeling of the tumor microenvironment . Potential applications include in vitro and in vivo studies examining the synergy between STING activation and immune checkpoint blockade, although direct efficacy data for STING agonist-26 in tumor models are not yet reported and require independent validation.

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